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Compound of Interest

Compound Name:
2,2,2-trifluoroethyl N-(3-

methylphenyl)carbamate

CAS No.: 96445-22-6

Cat. No.: B2830925

Get Quote

Executive Summary
As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates, I

frequently encounter the molecular formula C10H10F3NO2. While this formula can represent

multiple isomeric structures, its most pharmaceutically critical manifestation is[1]. With a

molecular weight of 233.19 g/mol and a monoisotopic mass of[2], this compound serves as the

indispensable chiral backbone for the synthesis of Sitagliptin (Januvia), a blockbuster dipeptidyl

peptidase-4 (DPP-4) inhibitor used globally for the management of type 2 diabetes[3].

This whitepaper dissects the physicochemical properties of C10H10F3NO2, the causality

behind its structural design, and provides a field-validated LC-MS/MS methodology for its

rigorous analytical characterization.

Physicochemical Profiling & Structural Causality
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In drug development, every atom serves a mechanistic purpose. The structural architecture of

C10H10F3NO2 is intentionally designed to maximize both pharmacokinetic stability and target

binding affinity.

The Trifluorophenyl Ring: The substitution of three fluorine atoms on the phenyl ring is not

arbitrary. Fluorine's high electronegativity modulates the pKa of adjacent functional groups

and significantly enhances metabolic stability by blocking cytochrome P450-mediated

oxidation. Furthermore, the 2,4,5-trifluoro pattern perfectly occupies the S1 hydrophobic

pocket of the DPP-4 enzyme.

The Butanoic Acid Scaffold: The carboxylic acid provides the necessary reactive handle for

the final amidation step (coupling with a triazole derivative) to yield the[4].

The (R)-Chiral Center: The stereochemistry of the primary amine is the most critical feature.

Only the (R)-enantiomer correctly aligns with the glutamate residues (Glu205 and Glu206) in

the DPP-4 active site to form essential salt bridges.

Quantitative Physicochemical Data
To facilitate rapid reference during assay development, the core quantitative parameters of

C10H10F3NO2 are summarized below:
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Property Value Analytical Relevance

Molecular Formula C10H10F3NO2
Defines isotopic distribution for

MS profiling.

Molecular Weight 233.19 g/mol
Standard molar mass for

stoichiometric calculations[1].

Monoisotopic Mass 233.06636 Da
Target exact mass for high-

resolution MS (HRMS)[2].

XLogP3-AA -1.2

Indicates moderate

hydrophilicity; dictates

reversed-phase LC

conditions[1].

Hydrogen Bond Donors 2
Influences solubility and

chromatographic tailing.

Hydrogen Bond Acceptors 5
Dictates interaction with polar

stationary phases.

Mechanistic Role in Drug Development: The
Sitagliptin Pathway
The synthesis of C10H10F3NO2 requires precise stereocontrol. In industrial workflows, the

compound is typically generated via the asymmetric hydrogenation of a pre-chiral enamine

intermediate. The causality here is driven by yield and enantiomeric excess (ee); using a

Ruthenium-BINAP catalyst under high hydrogen pressure forces the stereoselective addition of

hydrogen across the double bond, exclusively yielding the (R)-configuration required for

Sitagliptin[4].
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Figure 1: Synthetic pathway of Sitagliptin highlighting the C10H10F3NO2 intermediate.

Analytical Methodology: LC-MS/MS Characterization
Protocol
To ensure the purity and concentration of C10H10F3NO2 in synthetic batches or biological

matrices, a robust, self-validating LC-MS/MS protocol is required.

Causality of the Method: We utilize Positive Electrospray Ionization (ESI+) because the primary

aliphatic amine of C10H10F3NO2 is highly basic and readily accepts a proton in acidic mobile

phases, yielding a dominant [M+H]+ precursor ion at m/z 234.07[2]. During Collision-Induced

Dissociation (CID), the molecule predictably loses a water molecule from the carboxylic acid

moiety, generating a stable product ion at m/z 216.06[2].

Step-by-Step LC-MS/MS Workflow
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Step 1: Sample Preparation & Self-Validation

Internal Standard Spiking: Aliquot 50 µL of the sample and immediately spike with 10 µL of a

Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C-labeled C10H10F3NO2.

Causality: The SIL-IS acts as a self-validating control, correcting for any matrix-induced

ionization suppression or extraction losses.

Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to

precipitate proteins and extract the analyte.

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Column Selection: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

Causality: The C18 phase effectively retains the moderately polar zwitterion when paired

with an acidic mobile phase that suppresses the ionization of the carboxylic acid.

Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile

Phase B (0.1% Formic Acid in Acetonitrile).

Gradient: Ramp from 5% B to 60% B over 3 minutes to elute the compound sharply.

Step 3: Mass Spectrometric Detection (MRM)

Source Parameters: Set the ESI source to positive mode (+). Capillary voltage at 3.5 kV.

Transitions: Monitor the primary Multiple Reaction Monitoring (MRM) transition: m/z 234.07

→ 216.06 (Quantifier) and m/z 234.07 → 198.05 (Qualifier).

System Suitability: Before batch acquisition, run a solvent blank to confirm zero carryover,

followed by a Lower Limit of Quantification (LLOQ) standard to verify signal-to-noise (S/N >

10).
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Figure 2: LC-MS/MS targeted workflow for C10H10F3NO2 quantification and validation.

Conclusion
The compound C10H10F3NO2 is far more than a simple molecular formula; as (R)-3-Amino-4-

(2,4,5-trifluorophenyl)butanoic acid, it is a triumph of rational drug design. By understanding its

exact mass, stereochemical requirements, and ionization behavior, analytical scientists can

develop highly robust, self-validating assays that ensure the integrity of the pharmaceutical

supply chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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